6-Hydroxykynurenic acid

Übersicht

Beschreibung

6-Hydroxykynurenic acid is an organic compound that is a derivative of kynurenic acid. It is a constituent of Ginkgo biloba leaves and has been found to antagonize AMPA and NMDA receptors, which are involved in neurotransmission . This compound has garnered interest due to its potential neuroprotective properties and its role in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Hydroxykynurenic acid can be synthesized through several methods. One common approach involves the hydroxylation of kynurenic acid. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a similar oxidizing agent under controlled conditions to introduce the hydroxyl group at the 6-position of the kynurenic acid molecule .

Industrial Production Methods

Industrial production of this compound often involves extraction from Ginkgo biloba leaves. The process includes separation and purification steps to isolate the compound from other constituents present in the leaves. This method leverages the natural abundance of the compound in Ginkgo biloba, making it a cost-effective approach for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxykynurenic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group.

Major Products

The major products formed from these reactions include various quinoline derivatives and substituted kynurenic acids, which have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Mechanism of Action

6-Hydroxykynurenic acid acts as an antagonist at glutamate receptors, specifically targeting N-methyl-D-aspartate receptors (NMDARs) and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). Studies indicate that it has a lower potency at NMDARs compared to kynurenic acid, with an IC50 of 136 µM for 6-HKA versus 59 µM for kynurenic acid. However, it exhibits a higher affinity for AMPARs (K_B = 22 µM) compared to kynurenic acid (K_B = 172 µM) . This selective antagonism suggests that 6-HKA may modulate glutamatergic neurotransmission, providing neuroprotective effects under conditions such as cerebral ischemia.

Case Studies

Research shows that 6-HKA can ameliorate neurological dysfunctions in models of cerebral ischemia. In one study, it reduced infarct sizes and levels of oxidative stress markers like superoxide dismutase and malondialdehyde in rat models subjected to ischemic reperfusion injury . These findings underscore its potential as a therapeutic agent for neurodegenerative diseases and acute brain injuries.

Pharmacokinetics and Bioavailability

Bioavailability Enhancement

The bioavailability of 6-HKA is relatively low when administered orally. Recent studies have explored prodrug strategies to enhance its absorption and distribution in the brain. For instance, the synthesis of isopropyl ester derivatives significantly improved its bioavailability from 3.96% to 41.8%. This modification also resulted in higher concentrations of 6-HKA in the brain tissue .

Transport Mechanisms

Investigations into the transport mechanisms of 6-HKA reveal that it interacts with various drug transporters such as OAT3 and OCT2. It has been identified as a substrate for OAT3 but not for other transporters like MDR1 . Understanding these transport dynamics is crucial for optimizing delivery methods in therapeutic applications.

Applications in Neuropharmacology

Potential Therapeutic Uses

Given its pharmacological profile, 6-HKA is being studied for its potential applications in treating conditions associated with glutamate dysregulation, such as autism spectrum disorders and schizophrenia. Its ability to modulate synaptic responses may offer new avenues for intervention in these disorders .

Research Methodologies

Advanced methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for quantifying 6-HKA in biological samples, facilitating further research into its pharmacokinetics and therapeutic efficacy . These analytical techniques are essential for validating the compound's effects and optimizing dosing regimens.

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Source | Extracted from Ginkgo biloba leaves |

| Receptor Affinity | Higher affinity for AMPARs; lower potency at NMDARs |

| Neuroprotective Effects | Ameliorates neurological dysfunction; reduces infarct size and oxidative stress markers |

| Bioavailability | Low oral bioavailability; enhanced by prodrug modifications |

| Transport Mechanisms | Substrate for OAT3; interacts with several drug transporters |

| Therapeutic Potential | Investigated for autism spectrum disorders and schizophrenia |

Wirkmechanismus

6-Hydroxykynurenic acid exerts its effects primarily by antagonizing AMPA and NMDA receptors, which are involved in excitatory neurotransmission in the brain. By blocking these receptors, the compound can modulate synaptic transmission and protect neurons from excitotoxicity. This mechanism is particularly relevant in the context of neurodegenerative diseases, where excessive activation of these receptors can lead to neuronal damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Kynurenic Acid: A precursor to 6-Hydroxykynurenic acid, also known for its neuroprotective properties.

Quinolinic Acid: Another metabolite in the kynurenine pathway, but unlike this compound, it is neurotoxic.

3-Hydroxykynurenine: Another derivative of kynurenine with distinct biological activities.

Uniqueness

This compound is unique due to its dual antagonistic action on both AMPA and NMDA receptors, which distinguishes it from other compounds in the kynurenine pathway. This dual action makes it a promising candidate for therapeutic applications in neuroprotection and the treatment of neurodegenerative diseases .

Biologische Aktivität

6-Hydroxykynurenic acid (6-HKA) is a derivative of kynurenic acid, primarily found in Ginkgo biloba leaves, and has garnered attention for its diverse biological activities, particularly in neuropharmacology. This article explores the compound's biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Overview of this compound

6-HKA is known for its role as a low-affinity antagonist at both NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are crucial in mediating excitatory neurotransmission in the brain. By antagonizing these receptors, 6-HKA can modulate synaptic transmission and protect neurons from excitotoxic damage, making it a candidate for treating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases .

The primary mechanism through which 6-HKA exerts its effects involves:

- Receptor Antagonism : 6-HKA antagonizes NMDA and AMPA receptors, which are implicated in various neurological disorders. Studies indicate that while 6-HKA is less potent than kynurenic acid at NMDA receptors (IC50 = 136 µM vs. 59 µM), it exhibits a higher affinity for AMPA receptors (K(B) = 22 µM) compared to kynurenic acid (K(B) = 172 µM) .

- Neuroprotection : Research shows that 6-HKA can reduce neuronal loss associated with excitotoxicity and ischemia by modulating glutamate-mediated synaptic responses. This protective effect is particularly relevant in models of cerebral ischemia, where 6-HKA administration has been linked to decreased infarct sizes and improved neurological function .

Pharmacokinetics and Bioavailability

Despite its promising biological activity, the therapeutic use of 6-HKA has been limited by its low oral bioavailability. Recent studies have explored prodrug strategies to enhance its bioavailability and brain penetration. For example, isopropyl esterification of 6-HKA significantly improved its bioavailability from approximately 3.96% to 41.8%, demonstrating the potential for modified compounds to enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of 6-HKA:

- Neurorestorative Effects : In a study examining the effects of Ginkgo biloba extracts containing 6-HKA on cerebral ischemia/reperfusion injury, significant reductions in malondialdehyde (a marker of oxidative stress) and improvements in superoxide dismutase levels were observed. This suggests that the neuroprotective effects of Ginkgo biloba may be partly attributed to the actions of 6-HKA .

- Antioxidant Activity : Another study highlighted the antioxidant properties of 6-HKA, indicating that it scavenges peroxynitrite—a reactive nitrogen species involved in neurodegenerative processes—thereby contributing to its neuroprotective profile .

- Comparative Efficacy : Research comparing the effects of 6-HKA with other kynurenine derivatives demonstrated distinct pharmacological profiles, underscoring the importance of structural modifications in determining receptor affinity and biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

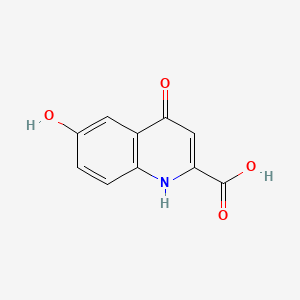

IUPAC Name |

6-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-5-1-2-7-6(3-5)9(13)4-8(11-7)10(14)15/h1-4,12H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUUHDQRJWXDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Record name | 6-Hydroxykynurenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/6-Hydroxykynurenic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331521 | |

| Record name | 6-Hydroxykynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3778-29-8 | |

| Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3778-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxykynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxykynurenic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22HF379Q3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

287 °C | |

| Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.